5-Amino-2-chlorobenzoic acid
Overview
Description
5-Amino-2-chlorobenzoic acid is a compound that has been the subject of various studies due to its potential applications in the synthesis of pharmaceuticals, polymers, and other organic compounds. Its unique molecular structure, which includes both amino and chloro substituents, allows for diverse chemical reactivity and interactions.
Synthesis Analysis
The synthesis of derivatives and related compounds to 5-Amino-2-chlorobenzoic acid often involves catalyst-free, microwave-assisted amination reactions, indicating efficient and selective methodologies for obtaining N-substituted derivatives with high yields and potential utility as building blocks in drug discovery and materials science (Baqi & Müller, 2007).
Molecular Structure Analysis
Vibrational spectroscopy studies, including Fourier transform infrared (FTIR) and Raman spectra, along with ab initio Hartree-Fock and density functional methods, have been utilized to determine the geometry optimizations, vibrational wavenumber, and thermodynamic parameters of 5-Amino-2-chlorobenzoic acid. Such studies provide detailed insights into the molecule's structural characteristics and the effects of substituents on its vibrational modes (Sundaraganesan, Joshua, & Settu, 2007).
Scientific Research Applications
Biological Activity and Coordination Chemistry : Complexes of 5-Amino-2-chlorobenzoic acid with Sm(III) and Tb(III) exhibit significant biological activity. The chlorine in 5-Amino-2-chlorobenzoic acid affects coordination and diversifies reactivity (Essawy et al., 2014).
Therapeutic Mechanisms : 5-Amino-2-chlorobenzoic acid demonstrates potential as a therapeutic agent by preventing neutrophil-mediated cell damage, which could be valuable in treating conditions like ulcerative colitis (Dallegri et al., 1990).
Spectroscopic Analysis : The vibrational spectra of 5-Amino-2-chlorobenzoic acid have been studied, revealing high accuracy in assigning normal modes and validating its structural properties (Sundaraganesan et al., 2007).
Metal Cluster Chemistry : N-salicylidene-2-amino-5-chlorobenzoic acid has been used for the first time in metal cluster chemistry, leading to the discovery of a Ni11 cluster with unique properties (Athanasopoulou et al., 2014).
Microwave-Assisted Amination : The compound aids in the regioselective amination of 2-chloro-5-nitrobenzoic acid, which is significant for synthesizing various derivatives efficiently (Baqi & Müller, 2007).
Antimicrobial and Antiviral Applications : Studies have shown the potential of 5-Amino-2-chlorobenzoic acid derivatives in antimicrobial and antiviral applications, including inhibiting SARS-CoV-2 infection in vitro (Sakurai et al., 2021) and exhibiting anti-tobacco mosaic virus activity (Chen et al., 2010).
Fluorescence-Guided Surgery : 5-Aminolevulinic acid, a related compound, has been used to improve surgical outcomes in malignant glioma patients through fluorescence-guided resection (Stummer et al., 2006).
Antimicrobial and Anti-Inflammatory Properties : Schiff base ligands and their metal complexes, which can be derived from 5-Amino-2-chlorobenzoic acid, show promising antimicrobial and anti-inflammatory properties, potentially useful in pharmaceuticals and cosmetics (El–Wahab, 2007).
Cluster Chemistry and Structural Diversity : 5-Amino-2-chlorobenzoic acid contributes to structural diversity in Ni(II) cluster chemistry, leading to compounds with various physical properties (Perlepe et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-amino-2-chlorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCFFVPEOLCYNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058992 | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-chlorobenzoic acid | |
CAS RN |
89-54-3 | |
Record name | 5-Amino-2-chlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Amino-2-chlorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25172 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 5-amino-2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4058992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-2-chlorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.742 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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